3,5-Dimethoxyhexanal
Description
3,5-Dimethoxyhexanal is a linear aliphatic aldehyde with a six-carbon chain featuring methoxy (-OCH₃) groups at the 3rd and 5th positions. Its molecular formula is C₈H₁₆O₃, and its molecular weight is 160.21 g/mol (calculated). The compound combines the reactivity of an aldehyde group with the electron-donating effects of methoxy substituents, which influence its polarity, stability, and chemical behavior.
Properties
IUPAC Name |
3,5-dimethoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(10-2)6-8(11-3)4-5-9/h5,7-8H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSVCHIPSRCCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyhexanal typically involves the reaction of hexanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3,5-Dimethoxyhexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by forming stable radicals, which helps in scavenging reactive oxygen species. Additionally, it may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 3,5-Dimethoxyhexanal. Key differences in molecular structure, physicochemical properties, and reactivity are highlighted.
3,5-Dioxohexanal
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- Functional Groups : Aldehyde (-CHO) and two ketone (-C=O) groups at positions 3 and 5.
- Key Differences: The presence of ketones introduces electron-withdrawing effects, increasing acidity and reactivity in enolization or condensation reactions compared to the electron-donating methoxy groups in this compound. The linear chain (hexanal backbone) is shared, but 3,5-Dioxohexanal’s ketones may reduce solubility in nonpolar solvents due to higher polarity .
- Applications : Likely used in synthesis of heterocyclic compounds via keto-aldehyde cyclizations.
3,5,5-Trimethylhexanal
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Functional Groups : Aldehyde (-CHO) and methyl (-CH₃) groups at positions 3, 5, and 5.
- Key Differences :
- Applications: Potential use in fragrances due to volatility and stability.
3,5-Dimethylcyclohexanol
- Molecular Formula : C₈H₁₆O
- Molecular Weight : 128.21 g/mol
- Functional Groups: Cyclohexanol (hydroxyl group on a cyclohexane ring) with methyl substituents at positions 3 and 5.
- Key Differences :
- Applications : Possible intermediate in polymer or surfactant synthesis.
3,5-Dibromo-salicylaldehyde
- Molecular Formula : C₇H₄Br₂O₂
- Molecular Weight : 295.92 g/mol
- Functional Groups : Aromatic aldehyde (-CHO) with bromine (-Br) substituents at positions 3 and 5.
- Key Differences :
- Aromatic conjugation stabilizes the aldehyde group, contrasting with the aliphatic chain of this compound.
- Bromine atoms act as electron-withdrawing groups, directing electrophilic substitution reactions and enabling coordination chemistry (e.g., forming nickel(II) complexes with DNA-binding affinity) .
- Applications : Used in coordination chemistry and biochemical studies targeting DNA or proteins.
Research Findings and Implications
- In contrast, this compound’s methoxy groups may hinder metal coordination but enhance stability in acidic conditions.
- 3,5,5-Trimethylhexanal ’s branched structure likely reduces volatility compared to linear aldehydes, making it suitable for long-lasting fragrance formulations .
- The cyclic structure of 3,5-Dimethylcyclohexanol enhances thermal stability, advantageous in high-temperature industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
